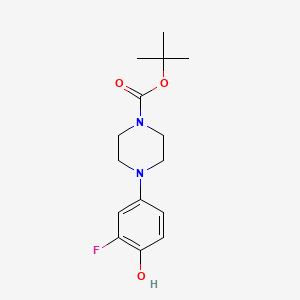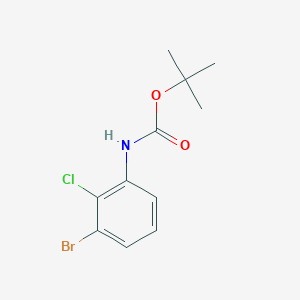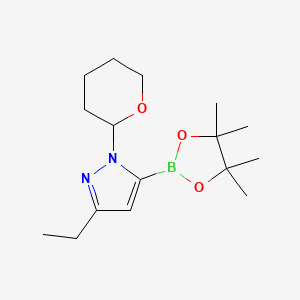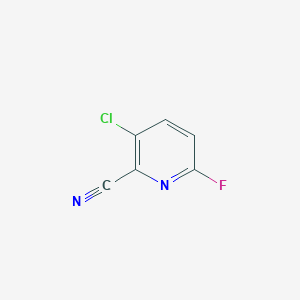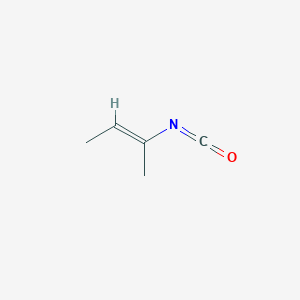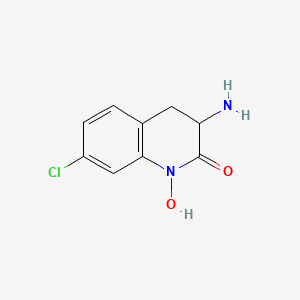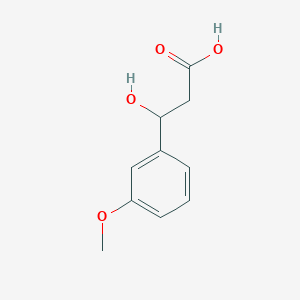
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid is a hydroxycinnamic acid derivative. This compound is known for its presence in various plants and its formation through the microbial transformation of dietary polyphenols . It is also referred to as hydroferulic acid and has been studied for its potential health benefits, including antioxidant and anti-obesity effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-3-methoxycinnamic acid using catalytic hydrogenation. This process typically employs palladium on charcoal as a catalyst and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of dietary polyphenols. Specific strains of bacteria, such as Lactobacillus plantarum, can convert 4-hydroxy-3-methoxycinnamic acid into this compound . This biotechnological approach is advantageous due to its sustainability and efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydroxycinnamic acid derivatives .
科学的研究の応用
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in enhancing muscle strength and inhibiting protein catabolism.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of dietary supplements and functional foods.
作用機序
The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and energy homeostasis . Activation of this receptor stimulates lipid catabolism, contributing to its anti-obesity effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor in the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.
Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Caffeic acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds . This unique mechanism of action makes it a promising candidate for developing functional foods and therapeutic agents targeting metabolic disorders .
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChIキー |
IJHBKSOZRYYPAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


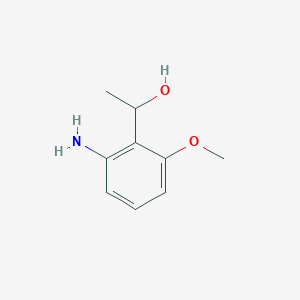
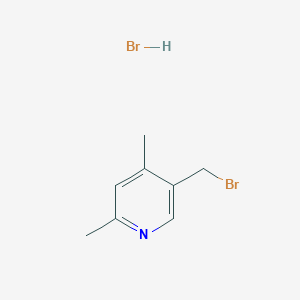
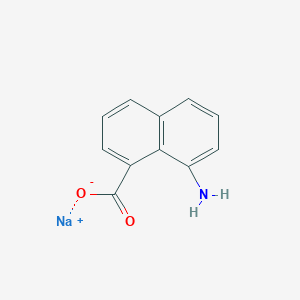
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
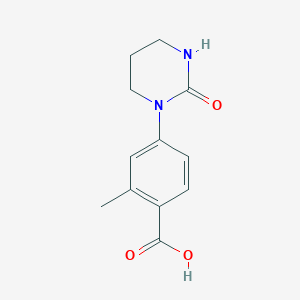
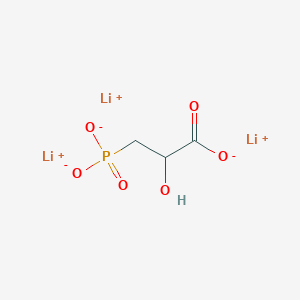
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
